Cas no 113336-25-7 (2-(3-methyl-1H-pyrazol-1-yl)acetonitrile)

2-(3-Methyl-1H-pyrazol-1-yl)acetonitrile is a versatile heterocyclic nitrile compound featuring a pyrazole core with a methyl substituent at the 3-position. Its acetonitrile moiety enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The compound’s pyrazole ring contributes to its stability and potential biological activity, while the nitrile group offers opportunities for further functionalization via hydrolysis, reduction, or cyclization. Its well-defined structure and high purity ensure consistent performance in coupling reactions and heterocyclic derivatization. Suitable for research and industrial applications, this compound provides a reliable building block for developing novel chemical entities.
2-(3-methyl-1H-pyrazol-1-yl)acetonitrile structure
113336-25-7 structure
Product Name:2-(3-methyl-1H-pyrazol-1-yl)acetonitrile
CAS No:113336-25-7
MF:C6H7N3
MW:121.139880418777
MDL:MFCD04969686
CID:3059247
PubChem ID:14028987
Update Time:2025-06-07

2-(3-methyl-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (3-Methyl-pyrazol-1-yl)-acetonitrile
    • 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile
    • DB-152019
    • AKOS000309934
    • (3-METHYL-1H-PYRAZOL-1-YL)ACETONITRILE
    • 2-(3-METHYLPYRAZOL-1-YL)ACETONITRILE
    • (3-METHYL-1H-PYRAZOL-1-YL)METHYL CYANIDE
    • 113336-25-7
    • SCHEMBL19300115
    • STL414458
    • 3-Methyl-1H-pyrazole-1-acetonitrile
    • EN300-229455
    • BBL040960
    • CS-0282619
    • DTXSID601292696
    • MDL: MFCD04969686
    • Inchi: 1S/C6H7N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,5H2,1H3
    • InChI Key: KJTZQQSHCZIVAL-UHFFFAOYSA-N
    • SMILES: N1(CC#N)C=CC(C)=N1

Computed Properties

  • Exact Mass: 121.063997236Da
  • Monoisotopic Mass: 121.063997236Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 244.5±23.0 °C at 760 mmHg
  • Flash Point: 178.6±25.9 °C

2-(3-methyl-1H-pyrazol-1-yl)acetonitrile Security Information

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2-(3-methyl-1H-pyrazol-1-yl)acetonitrile Suppliers

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(CAS:113336-25-7)2-(3-methyl-1H-pyrazol-1-yl)acetonitrile
Order Number:A1154058
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:23
Price ($):203.0/592.0
Email:sales@amadischem.com

Additional information on 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile

Introduction to 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS No. 113336-25-7)

2-(3-methyl-1H-pyrazol-1-yl)acetonitrile, also known by its CAS number 113336-25-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a nitrile group, making it an attractive candidate for various applications in drug discovery and development.

The molecular formula of 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile is C7H8N2, and its molecular weight is approximately 124.15 g/mol. The compound is a colorless liquid at room temperature and exhibits good solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These properties make it easy to handle and suitable for use in a wide range of chemical reactions and biological assays.

In recent years, the study of 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile has been driven by its potential as a building block for the synthesis of more complex molecules with therapeutic properties. Pyrazole derivatives, in general, have been extensively investigated for their biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the nitrile group in 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile adds to its versatility, as nitriles can be readily converted into other functional groups through various chemical transformations.

One of the key areas of research involving 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile is its use as an intermediate in the synthesis of pharmaceuticals. For instance, it has been used to develop novel inhibitors of enzymes involved in various disease pathways. A recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor for the synthesis of potent inhibitors of histone deacetylases (HDACs), which are implicated in several types of cancer. The resulting compounds showed promising antiproliferative activity against cancer cell lines, suggesting their potential as lead candidates for further drug development.

Beyond its applications in drug discovery, 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile has also been explored for its role in materials science. The unique electronic properties of pyrazole derivatives make them suitable for use in the development of functional materials such as organic semiconductors and luminescent materials. A study published in Advanced Materials demonstrated the use of this compound as a building block for the synthesis of luminescent polymers with tunable emission properties. These materials have potential applications in optoelectronics and sensing technologies.

The synthetic accessibility of 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile has also contributed to its popularity among researchers. It can be synthesized through a variety of routes, including the reaction of 3-methylpyrazole with cyanoacetic acid or acrylonitrile. These synthetic methods are well-documented and can be easily adapted to produce the compound on both laboratory and industrial scales. The ease of synthesis ensures that researchers have consistent access to high-quality material for their experiments.

In addition to its synthetic utility, 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile has been studied for its potential as a ligand in coordination chemistry. Pyrazole derivatives are known to form stable complexes with various metal ions, which can be used to develop new catalysts and materials with unique properties. A recent study published in Inorganic Chemistry explored the coordination behavior of this compound with transition metals such as palladium and platinum. The resulting complexes exhibited enhanced catalytic activity in cross-coupling reactions, highlighting their potential applications in organic synthesis.

The environmental impact of chemicals used in research and industry is an important consideration, and studies on the biodegradability and toxicity of 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile have been conducted to ensure its safe use. While initial assessments suggest that it has low toxicity and good biodegradability, ongoing research is necessary to fully understand its environmental profile. This information is crucial for regulatory compliance and responsible chemical management.

In conclusion, 2-(3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS No. 113336-25-7) is a multifunctional compound with significant potential across various scientific disciplines. Its unique molecular structure makes it an attractive candidate for drug discovery, materials science, and coordination chemistry. Ongoing research continues to uncover new applications and properties, further solidifying its importance in modern scientific research.

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Amadis Chemical Company Limited
(CAS:113336-25-7)2-(3-methyl-1H-pyrazol-1-yl)acetonitrile
A1154058
Purity:99%/99%
Quantity:1g/5g
Price ($):203.0/592.0
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